4-Bromoisoquinoline-5-sulfonyl chloride
Description
Structure
3D Structure
Properties
IUPAC Name |
4-bromoisoquinoline-5-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrClNO2S/c10-7-5-12-4-6-2-1-3-8(9(6)7)15(11,13)14/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DETHFQYKUHNJRY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CN=CC(=C2C(=C1)S(=O)(=O)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401281265 | |
| Record name | 4-Bromo-5-isoquinolinesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401281265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
127625-94-9 | |
| Record name | 4-Bromo-5-isoquinolinesulfonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=127625-94-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-5-isoquinolinesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401281265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-bromoisoquinoline-5-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
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Reactivity and Mechanistic Investigations of 4 Bromoisoquinoline 5 Sulfonyl Chloride
General Reactivity of Sulfonyl Chlorides in Advanced Organic Synthesis
Sulfonyl chlorides (R-SO₂Cl) are a class of highly reactive organosulfur compounds that serve as versatile reagents in organic synthesis. Their reactivity is primarily dictated by the sulfonyl chloride functional group, which imparts a strong electrophilic character to the sulfur atom. This section will explore the fundamental aspects of sulfonyl chloride reactivity that are pertinent to understanding the chemical behavior of 4-Bromoisoquinoline-5-sulfonyl chloride.
The sulfonyl chloride group is characterized by a sulfur atom double-bonded to two oxygen atoms and single-bonded to a chlorine atom. The high electronegativity of the oxygen and chlorine atoms results in a significant withdrawal of electron density from the sulfur atom, rendering it highly electrophilic. This electron deficiency makes the sulfur atom a prime target for nucleophilic attack.
This inherent electrophilicity is the driving force for the majority of reactions involving sulfonyl chlorides. Nucleophiles, such as amines, alcohols, and thiols, readily attack the sulfonyl sulfur, leading to the displacement of the chloride ion, which is an excellent leaving group. The general mechanism for this nucleophilic substitution is a key aspect of their synthetic utility.
Beyond direct nucleophilic substitution, sulfonyl chlorides can be precursors to highly reactive intermediates. Two notable examples are sulfenes and sulfonyl radicals.
Sulfenes (R₂C=SO₂): In the presence of a base, sulfonyl chlorides with an α-hydrogen can undergo dehydrochlorination to form sulfenes. These are transient and highly reactive species that can participate in a variety of cycloaddition reactions, such as [2+2] cycloadditions with enamines to form four-membered thietane (B1214591) 1,1-dioxides. The formation of sulfenes provides a pathway to products that are not accessible through direct substitution reactions.
Sulfonyl Radicals (R-SO₂•): Sulfonyl radicals can be generated from sulfonyl chlorides through various methods, including photoredox catalysis or reaction with radical initiators. These radicals are valuable intermediates in carbon-sulfur bond formation. They can add to unsaturated systems like alkenes and alkynes, initiating radical chain reactions that lead to the formation of sulfones. magtech.com.cn The generation of sulfonyl radicals has expanded the scope of sulfonyl chlorides in organic synthesis, enabling a range of radical-mediated transformations. magtech.com.cn
The reaction of sulfonyl chlorides with nucleophiles is mechanistically analogous to nucleophilic acyl substitution at a carbonyl carbon. The tetrahedral intermediate formed upon nucleophilic attack on the sulfonyl sulfur readily collapses, expelling the chloride ion to yield the substitution product.
This type of reaction is exceptionally broad in scope. The reaction with primary and secondary amines is a cornerstone for the synthesis of sulfonamides, a class of compounds with significant pharmacological importance. Similarly, reaction with alcohols in the presence of a base affords sulfonate esters, which are themselves useful as leaving groups in subsequent nucleophilic substitution reactions. The versatility of this reaction makes sulfonyl chlorides indispensable building blocks in the synthesis of complex organic molecules.
Specific Reaction Pathways Involving the this compound Scaffold
The general reactivity patterns of sulfonyl chlorides provide a framework for understanding the specific chemical behavior of this compound. This compound is noted to be a highly reactive intermediate, particularly with amines, making it a valuable precursor in pharmaceutical research. tradeindia.com
The most prominent reaction of this compound is its reaction with primary and secondary amines to furnish the corresponding sulfonamides. tradeindia.com This reaction typically proceeds in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid byproduct. echemcom.com The reaction is generally efficient and chemoselective for the sulfonylation of amines. rsc.org
The nucleophilicity of the amine plays a role in the reaction rate, with primary amines generally reacting more rapidly than secondary amines. rsc.org The reaction is compatible with a wide range of structurally diverse amines, including aliphatic and aromatic amines. rsc.org
Table 1: Representative Synthesis of Sulfonamides from Sulfonyl Chlorides and Amines Due to a lack of comprehensive published data specifically for this compound, this table presents generalized examples of sulfonamide synthesis from various sulfonyl chlorides to illustrate the scope of the reaction.
| Entry | Amine | Sulfonyl Chloride | Product | General Yield Range (%) |
| 1 | Aniline | Benzenesulfonyl chloride | N-Phenylbenzenesulfonamide | 90-98 |
| 2 | Benzylamine | p-Toluenesulfonyl chloride | N-Benzyl-4-methylbenzenesulfonamide | 85-95 |
| 3 | Piperidine | Methanesulfonyl chloride | 1-(Methylsulfonyl)piperidine | 80-92 |
| 4 | 4-Fluoroaniline | 4-Bromobenzenesulfonyl chloride | 4-Bromo-N-(4-fluorophenyl)benzenesulfonamide | 88-96 |
This data is illustrative and compiled from general literature on sulfonamide synthesis. Specific yields for reactions with this compound may vary.
The reactions of sulfonyl chlorides with unsaturated organic compounds, such as alkenes, alkynes, and heteroaromatics, provide powerful methods for the formation of carbon-sulfur bonds and the synthesis of complex molecular architectures. magtech.com.cn These reactions often proceed through radical intermediates.
Under conditions that promote the formation of sulfonyl radicals, this compound can be expected to add across the double or triple bonds of alkenes and alkynes, respectively. This addition can be followed by a variety of pathways, including atom transfer radical addition (ATRA) to yield chlorosulfonylation products, or reductive processes to afford hydro-sulfonylation products.
Reactions with heteroaromatics can also be envisioned, potentially leading to the direct C-H sulfonylation of the heteroaromatic ring. These reactions often require a catalyst, such as a transition metal complex, to facilitate the process. While specific examples with this compound are not extensively documented in readily available literature, the general reactivity of sulfonyl chlorides suggests its potential in these transformations.
Table 2: Illustrative Reactions of Sulfonyl Chlorides with Unsaturated Compounds This table provides general examples of reactions between sulfonyl chlorides and unsaturated systems to indicate the potential reactivity of this compound.
| Entry | Unsaturated Compound | Sulfonyl Chloride | Reaction Type | Product Type |
| 1 | Styrene | p-Toluenesulfonyl chloride | Radical Addition | β-Chloro sulfone |
| 2 | Phenylacetylene | Benzenesulfonyl chloride | Radical Addition | β-Chloro vinyl sulfone |
| 3 | Pyrrole | Methanesulfonyl chloride | Friedel-Crafts Sulfonylation | 2-(Methylsulfonyl)pyrrole |
| 4 | 1-Octene | Ethanesulfonyl chloride | Photoredox-catalyzed Hydrosulfonylation | 1-(Ethylsulfonyl)octane |
This data is illustrative and based on the general reactivity of sulfonyl chlorides. Specific outcomes for reactions with this compound would require experimental verification.
Reactions with Unsaturated Organic Compounds (Alkenes, Alkynes, Heteroaromatics)
Annulation and Cycloaddition Processes
While specific studies on annulation and cycloaddition reactions involving this compound are not extensively documented, the reactivity of sulfonyl chlorides with unsaturated systems provides a framework for predicting its potential behavior. Sulfonyl chlorides are known to participate in [2+2] annulations with alkenes and alkynes. These reactions can proceed through different pathways, including the formation of sulfene (B1252967) intermediates, particularly in the presence of a base.
In the context of isoquinoline (B145761) derivatives, annulation reactions have been explored with related compounds. For instance, the reaction of 8-quinolinesulfenyl halides with alkenes leads to researchgate.netnih.govthiazino[2,3,4-ij]quinolin-4-ium derivatives through an annulation process. researchgate.net Although this involves a sulfenyl halide rather than a sulfonyl chloride, it highlights the potential for the sulfur-containing functional group on the quinoline/isoquinoline scaffold to participate in ring-forming reactions.
Given the general reactivity of sulfonyl chlorides, it can be postulated that this compound could undergo [2+2] cycloaddition reactions with electron-rich alkenes or enamines. The reaction would likely be initiated by the nucleophilic attack of the alkene on the electrophilic sulfur atom of the sulfonyl chloride. The presence of the bulky bromo-isoquinoline moiety might introduce steric hindrance, influencing the regioselectivity and stereoselectivity of the cycloaddition.
| Reactant Type | Potential Product | Reaction Type | Notes |
| Electron-rich Alkenes | Substituted Thietane 1,1-dioxides | [2+2] Cycloaddition | The reaction may be facilitated by a base to form a sulfene intermediate. |
| Enamines | 1,2-Thiazetidine 1,1-dioxides | [2+2] Cycloaddition | These products are also known as β-sultams. |
| Dienes | Substituted Dihydrosultones | Diels-Alder type reaction | This would likely require activation of the sulfonyl chloride or specific reaction conditions. |
This table represents potential reactions based on the general reactivity of sulfonyl chlorides; specific experimental data for this compound is limited.
Chlorosulfonylation and Sulfonylation Transformations
The primary reactivity of this compound lies in its function as a sulfonating agent. The sulfonyl chloride group is a potent electrophile, readily reacting with a wide range of nucleophiles to form sulfonamides, sulfonic esters, and other sulfonated derivatives.
Sulfonylation of Amines: The reaction of this compound with primary and secondary amines is expected to proceed readily to furnish the corresponding sulfonamides. This reaction, typically carried out in the presence of a base to neutralize the HCl byproduct, is a cornerstone of sulfonamide synthesis. organic-chemistry.orgprinceton.edu The nucleophilic amine attacks the electrophilic sulfur atom, leading to the displacement of the chloride ion. The steric hindrance around the 5-position of the isoquinoline ring, potentially exacerbated by the bromine at the 4-position, might influence the reaction rate, particularly with bulky amines.
Sulfonylation of Alcohols: Similarly, alcohols can be sulfonylated by this compound to yield sulfonic esters (sulfonates). sapub.orggoogle.comorganic-chemistry.org This reaction often requires a non-nucleophilic base, such as pyridine or triethylamine, to facilitate the reaction. The resulting sulfonates are excellent leaving groups in subsequent nucleophilic substitution reactions. The efficiency of this transformation can be influenced by the steric bulk of both the alcohol and the sulfonyl chloride.
| Nucleophile | Product | Functional Group Formed |
| Primary Amines (R-NH₂) | N-Alkyl-4-bromoisoquinoline-5-sulfonamide | Sulfonamide |
| Secondary Amines (R₂NH) | N,N-Dialkyl-4-bromoisoquinoline-5-sulfonamide | Sulfonamide |
| Alcohols (R-OH) | Alkyl 4-bromoisoquinoline-5-sulfonate | Sulfonic Ester |
| Phenols (Ar-OH) | Aryl 4-bromoisoquinoline-5-sulfonate | Sulfonic Ester |
This table illustrates the expected outcomes of sulfonylation reactions with this compound based on established sulfonyl chloride chemistry.
Arylation and Fluoroalkylation Reactions
Recent advancements in synthetic methodology have demonstrated that sulfonyl chlorides can serve as precursors for aryl and fluoroalkyl radicals, enabling their addition to various unsaturated systems. magtech.com.cn
Arylation: Under specific catalytic conditions, often involving transition metals or photoredox catalysis, the S-C bond of an aryl sulfonyl chloride can be cleaved to generate an aryl radical. While this reactivity is more commonly associated with displacing the sulfonyl group, it is conceivable that under radical conditions, the isoquinoline moiety of this compound could be transferred. However, the C-Br bond might also be susceptible to radical cleavage.
Fluoroalkylation: Perfluoroalkylsulfonyl chlorides are well-established precursors for the generation of perfluoroalkyl radicals. conicet.gov.ar Although this compound itself is not a source of fluoroalkyl groups, its reactions with fluoroalkylating agents could potentially lead to the introduction of such moieties onto the isoquinoline ring. More commonly, sulfonyl chlorides are used to generate sulfonyl radicals which can then participate in fluoroalkylation reactions of other substrates.
The direct participation of this compound in arylation or fluoroalkylation reactions as the source of the aryl or fluoroalkyl group is less conventional. It is more likely to act as a substrate for such transformations, for instance, through cross-coupling reactions at the bromine-substituted position.
Reactivity with Imines and Carbonyl Compounds
The reaction of sulfonyl chlorides with imines, particularly cyclic imines, has been shown to yield a variety of products. researchgate.netresearchgate.net The reaction of alkanesulfonyl chlorides with 3,4-dihydroisoquinoline, a related cyclic imine, can lead to complex product mixtures, including N-alkanesulfonyliminium ions as key intermediates. researchgate.net These intermediates are susceptible to attack by nucleophiles present in the reaction medium. Given this precedent, the reaction of this compound with imines could proceed via the formation of an N-sulfonyliminium salt, which could then be trapped by nucleophiles.
Reactions of sulfonyl chlorides with carbonyl compounds are less common unless the carbonyl compound is activated or the reaction proceeds via a sulfene intermediate. In the presence of a strong base, this compound could potentially form a sulfene, which could then undergo a [2+2] cycloaddition with a carbonyl group to form a four-membered cyclic sulfonate (a γ-sultone). However, this reactivity is highly dependent on the substrate and reaction conditions.
Mechanistic Postulations and Detailed Studies of Reaction Pathways
The reaction mechanisms involving isoquinoline derivatives and sulfonyl chlorides are diverse and can proceed through ionic or radical pathways depending on the reactants and conditions.
Investigation of Reaction Mechanisms in the Context of Isoquinoline Derivatives
The solvolysis of arenesulfonyl chlorides has been extensively studied and is generally believed to proceed via a concerted (SN2) mechanism. nih.gov In the case of this compound, reaction with a nucleophile would involve the attack of the nucleophile on the sulfur atom with concomitant departure of the chloride ion. The transition state would involve a pentacoordinate sulfur center. The bulky and electron-withdrawing nature of the 4-bromo-5-isoquinolyl group would influence the stability of this transition state and thus the reaction rate.
In reactions with cyclic imines such as 3,4-dihydroisoquinoline, the initial step is the N-sulfonylation to form an N-sulfonyliminium ion. researchgate.net This electrophilic intermediate can then undergo various subsequent reactions, including nucleophilic attack at the iminium carbon or rearrangement, leading to a diversity of products.
Elucidation of Radical Pathways in Sulfonyl Chloride Reactions
While many reactions of sulfonyl chlorides are ionic, there is growing evidence for their participation in radical reactions. magtech.com.cn The S-Cl bond in sulfonyl chlorides can undergo homolytic cleavage upon exposure to heat, light, or a radical initiator to generate a sulfonyl radical (RSO₂•) and a chlorine radical (Cl•). These sulfonyl radicals can then participate in a variety of transformations, including addition to alkenes and alkynes.
Furthermore, under certain conditions, particularly in the presence of a suitable catalyst or initiator, the C-S bond can cleave, leading to the formation of an aryl radical. In the context of this compound, this would generate a 4-bromo-5-isoquinolyl radical. Such radicals are known to undergo addition reactions to heteroaromatic systems, a process known as the Minisci reaction. nih.govresearchgate.net
Another important radical pathway is the radical-nucleophilic aromatic substitution (SRN1) mechanism. wikipedia.org This multi-step process involves the formation of a radical anion intermediate. For this compound, an electron transfer to the molecule could initiate a cascade leading to the substitution of either the bromo or the sulfonyl chloride group by a nucleophile. The relative ease of departure of the bromide versus the sulfonyl chloride anion from the radical anion intermediate would dictate the product distribution.
Lack of Specific Data on the Reactivity of this compound
Despite a comprehensive search of scientific literature and chemical databases, specific experimental data on the influence of substrate architecture and catalytic systems on the reaction outcomes of this compound is not publicly available. General principles of sulfonyl chloride reactivity are well-documented; however, detailed studies focusing on the substrate scope and catalytic variations for this particular compound have not been found in the reviewed resources.
The typical reaction of a sulfonyl chloride involves its coupling with a nucleophile, most commonly a primary or secondary amine, to form a sulfonamide. The outcome of such reactions, including yield and reaction rate, is generally influenced by several factors:
Substrate Architecture: The steric and electronic properties of the amine play a crucial role. Sterically hindered amines may react slower or require more forcing conditions. The nucleophilicity of the amine, which is influenced by the electronic nature of its substituents, also directly impacts the reaction rate.
Catalytic Systems: While many sulfonamide formations proceed without a catalyst, bases are often employed to scavenge the HCl byproduct. The choice of base (e.g., pyridine, triethylamine) can influence the reaction. In some cases, specific catalysts might be used to promote the reaction with less reactive substrates, although no such examples were found for this compound.
Without specific research findings, it is not possible to construct data tables or provide a detailed analysis of the mechanistic investigations as requested. The available information is limited to the general reactivity patterns of sulfonyl chlorides and does not offer the specific data required for a thorough discussion on this compound.
Computational and Theoretical Chemistry Studies
Quantum Chemical Investigations of Isoquinoline (B145761) Derivatives
Quantum chemical calculations are fundamental to predicting the behavior of isoquinoline derivatives at a molecular level. These studies provide a framework for understanding their stability, electronic nature, and potential for chemical transformation.
Density Functional Theory (DFT) Applications for Molecular Structure and Electronic Properties
Density Functional Theory (DFT) is a widely used computational method to investigate the structural and electronic properties of organic molecules. For isoquinoline derivatives, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311++G(d,p), are utilized to optimize molecular geometries and predict various electronic parameters. acs.orgresearchgate.netfigshare.com
Studies on related compounds, such as 4-bromoisoquinoline (B23445), have demonstrated that DFT can accurately predict geometrical parameters, which show good agreement with experimental data. researchgate.net Key electronic properties derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical stability and reactivity. nih.gov For instance, a larger energy gap suggests higher stability. nih.gov Analysis of the electronic charge density distribution in HOMO and LUMO orbitals can reveal regions of the molecule that are susceptible to electrophilic or nucleophilic attack, indicating good intramolecular charge transfer (ICT). nih.gov
Table 1: Key Electronic Properties and Global Reactivity Descriptors Calculated by DFT
| Property | Description | Significance |
|---|---|---|
| EHOMO (Highest Occupied Molecular Orbital Energy) | Energy of the outermost electron-filled orbital. | Indicates the ability of a molecule to donate electrons. |
| ELUMO (Lowest Unoccupied Molecular Orbital Energy) | Energy of the first electron-empty orbital. | Indicates the ability of a molecule to accept electrons. |
| Energy Gap (ΔE = ELUMO - EHOMO) | The difference in energy between the LUMO and HOMO. | A larger gap implies higher kinetic stability and lower chemical reactivity. nih.gov |
| Ionization Potential (IP) | The minimum energy required to remove an electron from the molecule. | Related to EHOMO; a lower IP suggests easier electron donation. nih.gov |
| Electron Affinity (EA) | The energy released when an electron is added to the molecule. | Related to ELUMO; a higher EA indicates a greater tendency to accept an electron. nih.gov |
| Global Hardness (η) | Resistance of the chemical potential to change with respect to the number of electrons. | Harder molecules (higher η) are less reactive. nih.gov |
Studies on Electron Correlation Effects and Relativistic Effects
The inclusion of these effects is crucial for the accurate determination of properties like dipole polarizabilities. aps.org Relativistic quantum chemistry often employs methods based on the Dirac equation, which can be computationally demanding. arxiv.org The Dirac-Coulomb Hamiltonian is a common starting point in these calculations. arxiv.org Relativistic effects can be broadly categorized into scalar-relativistic effects and spin-orbit coupling (SOC). aps.org For halogen atoms, scalar-relativistic effects are often the dominant relativistic contribution. aps.org The redistribution of electron density caused by these effects can propagate through the molecule, influencing distant, lighter atoms. rsc.org Advanced computational methods like the coupled-cluster (CC) framework are used to incorporate electron correlation with high precision in a relativistic context. arxiv.org
Spectroscopic and Structural Characterization through Theoretical Methods
Theoretical methods are invaluable for interpreting and predicting spectroscopic data, as well as for analyzing the three-dimensional arrangement of atoms and the forces that govern molecular interactions.
Prediction of Spectroscopic Data (e.g., NMR Chemical Shifts, Vibrational Frequencies)
Computational chemistry provides reliable predictions of various spectroscopic data. DFT calculations are frequently used to compute vibrational frequencies (infrared and Raman spectra) and nuclear magnetic resonance (NMR) chemical shifts. nih.govliverpool.ac.uk
For related molecules like 2-chloroquinoline-3-carboxaldehyde, theoretical vibrational frequencies have been calculated using the B3LYP/6–311++G(d,p) level of theory. nih.gov The calculated frequencies are often scaled by a factor (e.g., 0.961) to correct for anharmonicity and other systematic errors, leading to excellent agreement with experimental spectra. nih.gov Potential Energy Distribution (PED) analysis is then used to assign the calculated vibrational modes to specific molecular motions, such as stretching, bending, or torsion. nih.gov
Similarly, ¹H and ¹³C NMR chemical shifts can be predicted with high accuracy using methods like the Gauge-Including Atomic Orbital (GIAO) approach. liverpool.ac.uk These theoretical predictions are instrumental in assigning signals in experimental NMR spectra and can help elucidate the structure of complex molecules. liverpool.ac.uk
Table 2: Example of Calculated vs. Experimental Vibrational Frequencies for a Quinoline Derivative
| Vibrational Mode | Experimental Frequency (cm-1) | Calculated (Scaled) Frequency (cm-1) | Assignment (PED %) |
|---|---|---|---|
| C=O stretch | 1704 | 1717 | ν(C=O) (90%) |
| C-Cl stretch | 700 | 697 | ν(C-Cl) (75%) |
| Aromatic C-H stretch | 3064 | 3068 | ν(C-H) (98%) |
| Ring C=C stretch | 1576 | 1579 | ν(C=C) (55%) |
Note: Data is illustrative and based on findings for 2-chloroquinoline-3-carboxaldehyde. nih.gov
Analysis of Conformational Space and Intermolecular Interactions
The biological activity and physical properties of a molecule are heavily dependent on its three-dimensional conformation and its interactions with other molecules. Computational methods are used to explore the conformational landscape and identify stable conformers. researchgate.netfrontiersin.org
For the closely related molecule, 4-fluoroisoquinoline-5-sulfonyl chloride, studies have shown that steric repulsion between the chlorosulfonyl group and the adjacent fluorine atom is a key factor in determining the molecule's conformation. researchgate.net This forces one of the sulfonyl oxygen atoms to lie approximately in the plane of the isoquinoline ring to minimize this repulsion. researchgate.net In substituted derivatives, the isoquinoline plane can be slightly deformed due to steric effects from bulky substituents on the sulfonyl group. researchgate.net
Reaction Mechanism Predictions and Energetic Profiles via Computational Models
Computational modeling is a cornerstone of modern mechanistic chemistry, enabling the prediction of reaction pathways, the identification of transition states, and the calculation of activation energies. nih.govresearchgate.net
For the isoquinoline core, computational studies using methods like M06-2X have been performed to explore detailed reaction mechanisms, such as ring-opening and denitrogenation. researchgate.net These studies map out potential energy surfaces, identifying the most favorable reaction paths and calculating the energy barriers for rate-limiting steps. researchgate.net For example, the energy barrier for a 1C-2N addition reaction in the isoquinoline molecule was calculated to be 52.7 kcal/mol, a value that was significantly reduced to 27.5 kcal/mol with the catalytic participation of water molecules. researchgate.net
In the context of 4-Bromoisoquinoline-5-sulfonyl chloride, computational models could be used to predict the outcomes of reactions, such as nucleophilic substitution at the sulfonyl chloride group. By calculating the relative free energy profiles of different pathways, researchers can understand the feasibility of a reaction and the likely distribution of products. researchgate.net Such predictive power is invaluable in designing new synthetic methodologies and optimizing reaction conditions, often saving significant experimental effort. nih.gov
Elucidation of Rate-Determining Steps and Transition States
Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for elucidating reaction mechanisms, including the identification of rate-determining steps and the characterization of transition states. For reactions involving sulfonyl chlorides, two primary mechanistic pathways are generally considered: nucleophilic substitution at the sulfur center and electrophilic aromatic substitution on a substrate using the sulfonyl chloride as the electrophile precursor.
In the context of reactions where the sulfonyl chloride itself reacts with a nucleophile, such as in the synthesis of sulfonamides or sulfonate esters, computational studies on analogous arenesulfonyl chlorides have been instrumental. These studies consistently point towards a concerted SN2-type mechanism for the nucleophilic attack on the sulfur atom. DFT calculations have revealed that the reaction proceeds through a single transition state. nih.gov For instance, the chloride-chloride exchange reaction in arenesulfonyl chlorides was shown to proceed via a single transition state consistent with an SN2 mechanism. dntb.gov.ua The transition state is characterized by a trigonal bipyramidal geometry at the sulfur center, where the nucleophile and the leaving group (chloride) are in apical positions.
The energy barrier associated with this transition state represents the activation energy of the reaction, and its height determines the reaction rate. For the sulfonation of aromatic compounds, where a sulfonylating agent derived from the sulfonyl chloride would act as an electrophile, computational studies have provided nuanced insights. For example, the sulfonation of benzene (B151609) with sulfur trioxide (SO₃), a related electrophile, has been shown through DFT calculations to potentially involve a trimolecular transition state, especially in non-polar media or the gas phase. researchgate.netnih.gov Some studies suggest a concerted mechanism that does not involve a traditional Wheland intermediate. acs.org The rate-determining step in such electrophilic aromatic substitutions is typically the formation of the sigma complex or the concerted step leading to the sulfonated product.
The calculated activation energies for these model reactions provide quantitative data on the feasibility and kinetics of the process.
Table 1: Calculated Activation Parameters for Related Sulfonyl Chloride Reactions
| Reaction Type | Model Compound | Computational Method | Calculated Activation Energy (kcal/mol) | Reference |
| Nucleophilic Substitution (SN2) | Benzenesulfonyl Chloride | DFT | Varies with nucleophile | nih.govdntb.gov.ua |
| Electrophilic Aromatic Sulfonation | Benzene + 2 SO₃ | M06-2X | 12-20 kcal/mol lower than 1:1 reaction | acs.org |
| Electrophilic Aromatic Sulfonation | Benzene + SO₃ + H₂SO₄ | B3LYP/6-311++G(d,p) | ~10 kcal/mol | researchgate.net |
Note: This table is illustrative and compiles data from studies on analogous systems to provide context for the reactivity of this compound.
Investigation of Solvent Effects on Reaction Pathways
The choice of solvent can significantly influence the reaction rate and even the mechanistic pathway. Computational models are crucial for understanding these effects at a molecular level. Solvent effects are typically modeled either implicitly, by treating the solvent as a continuous medium with a specific dielectric constant, or explicitly, where individual solvent molecules are included in the calculation.
For SN2 reactions at the sulfonyl sulfur, such as the solvolysis of arenesulfonyl chlorides, the polarity of the solvent plays a critical role. cdnsciencepub.com Computational studies have shown that polar solvents can stabilize the charge separation in the transition state, thereby lowering the activation energy and accelerating the reaction. chemrxiv.orgresearchgate.net The potential energy profile of an SN2 reaction can change dramatically from a double-well potential in the gas phase to a single barrier in a solvating environment. researchgate.net
In the case of electrophilic aromatic substitution, the solvent can influence the reaction in several ways. In polar, complexing media, the mechanism for sulfonation may shift. For example, while a concerted 2:1 (arene:SO₃) mechanism is favored in non-complexing solvents, a stepwise SEAr mechanism involving a Wheland-type intermediate becomes more favorable in polar solvents like nitromethane. acs.org The solvent can also affect the energy of the reactants; for instance, the association energy of the sulfonating agent with a complexing solvent must be overcome, which can slow down the reaction. acs.org
The influence of the solvent on the stability of intermediates and transition states is a key factor. Hydrogen bonding between the solvent and the reacting species can also play a significant role in stabilizing the transition state.
Table 2: Predicted Solvent Effects on SN2 Reaction Barriers
| Reaction System | Solvent Model | Key Finding | Reference |
| Cl⁻ + CH₃Br | QM/MM, Implicit, Explicit | The reaction barrier increases significantly from the gas phase to aqueous solution due to strong solvation of the nucleophile. | chemrxiv.orgresearchgate.net |
| Isopropyl Chloride Hydrolysis | DFT with Explicit Water | The reaction follows an SN2-like mechanism, and the computed energy barrier converges as the number of explicit solvent molecules increases. | nih.gov |
| General SN1/SN2 Reactions | Correlation with Solvent Parameters | Cation solvation is significant in SN1 reactions, while anion solvation is crucial for both SN1 and SN2 pathways. | murdoch.edu.au |
Note: This table presents general findings from computational studies on solvent effects in nucleophilic substitution reactions, which are applicable to understanding the reactivity of this compound.
Prediction of Regioselectivity and Stereoselectivity based on Steric and Electronic Factors
For this compound, predicting the regioselectivity of further electrophilic aromatic substitution is a key application of computational chemistry. The existing bromo and sulfonyl chloride groups, along with the nitrogen atom in the isoquinoline ring system, direct incoming electrophiles to specific positions.
Computational methods can predict the most likely sites for electrophilic attack by calculating the electron density at various positions on the aromatic rings and the relative stability of the possible sigma-complex intermediates (Wheland intermediates). Methods like the RegioSQM approach use semi-empirical calculations to determine the proton affinity of different aromatic C-H positions, which correlates well with the observed regioselectivity in many electrophilic aromatic substitution reactions. nih.govresearchgate.net
Electronic Factors: The nitrogen atom in the isoquinoline ring is deactivating for electrophilic substitution, particularly in the pyridine (B92270) ring. The sulfonyl chloride group is a strong electron-withdrawing group and is also deactivating and meta-directing. The bromine atom is deactivating but ortho-, para-directing. Computational models can quantify these competing electronic effects by calculating electrostatic potential maps and atomic charges.
Steric Factors: Steric hindrance can also play a decisive role in determining the regioselectivity. nih.gov An electrophile will preferentially attack the less sterically hindered positions. Computational models can assess the steric accessibility of different sites on the this compound molecule. The interplay between steric and electronic effects ultimately determines the final product distribution. researchgate.net For instance, even if a position is electronically favored, a bulky substituent nearby may prevent the reaction from occurring at that site.
Table 3: Factors Influencing Regioselectivity in Electrophilic Aromatic Substitution
| Factor | Description | Computational Approach |
| Electronic Effects | The influence of substituents on the electron density of the aromatic ring, guiding the incoming electrophile. | Calculation of atomic charges (e.g., Mulliken, CM5), electrostatic potential maps, and frontier molecular orbital analysis (HOMO/LUMO). rsc.org |
| Steric Effects | The spatial arrangement of atoms that can hinder the approach of a reactant to a particular site. | Molecular modeling to visualize steric bulk, calculation of steric descriptors, and analysis of transition state geometries to identify steric clashes. nih.govresearchgate.net |
| Intermediate Stability | The relative energies of the possible sigma-complex intermediates formed during the reaction. The most stable intermediate corresponds to the major product. | DFT calculations to optimize the geometries and compute the energies of all possible Wheland intermediates. nih.gov |
Future Research Directions in 4 Bromoisoquinoline 5 Sulfonyl Chloride Chemistry
Exploration of Unconventional and Unexplored Reaction Pathways
The established reactivity of 4-Bromoisoquinoline-5-sulfonyl chloride is largely centered on the predictable reactions of its sulfonyl chloride group with various amines and alcohols. However, the molecule's dual reactive sites—the C4-bromo and C5-sulfonyl chloride groups—present a landscape for complex and selective transformations that remain largely unexplored.
Future investigations could focus on leveraging modern catalytic systems to achieve selective, sequential, or orthogonal functionalization. For instance, palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, or Sonogashira couplings, could be systematically explored at the C4-position. acs.org The challenge will be to develop conditions that prevent competitive reactions at the sulfonyl chloride moiety. Conversely, developing catalysts that selectively activate the sulfonyl chloride for novel transformations, such as reductive coupling or conversion to other functional groups, while leaving the C-Br bond intact, would be a significant advancement. magtech.com.cn
Furthermore, the application of photoredox catalysis could open unprecedented reaction pathways. These mild, light-driven methods could enable radical-based functionalizations at either the isoquinoline (B145761) core or the existing substituents, leading to novel molecular architectures that are difficult to access through traditional thermal reactions.
| Potential Unconventional Reaction | Target Site | Potential Product Class |
| Suzuki Cross-Coupling | C4-Bromo | 4-Arylisoquinoline derivatives |
| Sonogashira Coupling | C4-Bromo | 4-Alkynylisoquinoline derivatives |
| Reductive Desulfonylation | C5-Sulfonyl Chloride | 4-Bromoisoquinoline (B23445) |
| Photoredox-mediated C-H Functionalization | Isoquinoline Core | Novel substituted isoquinolines |
Development of Sustainable and Greener Synthetic Approaches
The imperative of green chemistry calls for the development of more environmentally benign methods for synthesizing this compound and its derivatives. Traditional syntheses often rely on harsh reagents like chlorosulfonic acid or multi-step procedures that generate significant waste. nih.govnih.gov
A key area for future research is the development of direct C-H activation and sulfonylation methods. nih.gov Catalytic systems that can directly install the sulfonyl chloride group at the C5-position of a 4-bromoisoquinoline precursor would eliminate multiple steps and reduce byproduct formation. Similarly, exploring greener halogenation techniques for the C4-position is crucial.
The adoption of continuous flow chemistry presents another significant opportunity for sustainable synthesis. rsc.orgresearchgate.net Flow reactors allow for precise control over reaction parameters, enhancing safety, improving yields, and enabling easier scalability. researchgate.net Developing a continuous flow process for the chlorosulfonylation of isoquinolines could make the production of these valuable intermediates safer and more efficient. rsc.org Additionally, replacing traditional volatile organic solvents with greener alternatives like water, ionic liquids, or deep eutectic solvents could dramatically reduce the environmental footprint of these syntheses. tandfonline.comrsc.orgrsc.orgresearchgate.net
Expansion of Applications in the Synthesis of Highly Complex Organic Molecules
While this compound is a known precursor for certain bioactive molecules, its potential as a scaffold for highly complex organic structures is far from exhausted. The isoquinoline core is a privileged structure in medicinal chemistry, found in numerous natural products and pharmaceuticals with a wide range of biological activities. nih.govrsc.orgresearchgate.netrsc.orgrsc.org
Future research should aim to use this compound as a starting point for the total synthesis of complex natural products or as a versatile template in diversity-oriented synthesis. The orthogonal reactivity of its two functional groups allows for a divergent approach: the sulfonyl chloride can be converted into a sulfonamide library, and the bromo group can then be used as a handle for late-stage functionalization via cross-coupling reactions. This strategy would enable the rapid generation of diverse and complex molecular libraries for drug discovery screening. nih.govrsc.org
The rigid isoquinoline framework can also serve as a conformational constraint in the design of new ligands for challenging biological targets. By building complex architectures upon this scaffold, researchers can create molecules with precise three-dimensional arrangements of functional groups, leading to highly potent and selective therapeutic agents.
Advanced Theoretical Modeling for Predictive Synthesis and Reaction Design
Computational chemistry offers a powerful tool to accelerate research and development in the chemistry of this compound. Theoretical modeling can provide deep insights into the molecule's electronic structure and reactivity, guiding the rational design of new synthetic routes and novel derivatives.
Density Functional Theory (DFT) calculations can be employed to predict the reactivity of different positions on the isoquinoline ring, helping to rationalize observed selectivities in electrophilic and nucleophilic substitution reactions. rsc.orgyoutube.com This predictive capability can minimize trial-and-error experimentation by identifying the most promising reaction conditions and catalysts. For instance, modeling can help predict the relative activation barriers for reactions at the C4-Br versus the C5-SO2Cl group under various catalytic cycles, aiding in the development of selective transformations.
Furthermore, in silico drug design techniques, such as molecular docking and molecular dynamics simulations, can be used to design novel inhibitors based on the this compound scaffold. By modeling the binding interactions of virtual libraries of derivatives with specific protein targets, researchers can prioritize the synthesis of compounds with the highest predicted affinity and selectivity, streamlining the drug discovery process.
Q & A
Q. What are the standard synthetic routes for preparing 4-Bromoisoquinoline-5-sulfonyl chloride in laboratory settings?
Methodological Answer: The synthesis typically involves bromination and sulfonylation steps. For example:
Bromination: Isoquinoline derivatives are brominated at the 4-position using brominating agents like or under controlled conditions.
Sulfonylation: The brominated intermediate is reacted with chlorosulfonic acid () or sulfuryl chloride () to introduce the sulfonyl chloride group at the 5-position.
Key variables include temperature (0–5°C for sulfonylation to avoid side reactions) and stoichiometric ratios. Impurities like hydrolyzed sulfonic acids can be minimized by using anhydrous solvents (e.g., dry ) .
Q. What analytical techniques are recommended for confirming the structural integrity and purity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): - and -NMR to verify bromine and sulfonyl chloride substitution patterns.
- Mass Spectrometry (MS): High-resolution MS (HRMS) confirms the molecular ion peak (, expected ).
- Infrared (IR) Spectroscopy: Peaks at 1360–1380 cm (S=O stretching) and 750–780 cm (C-Br) validate functional groups.
- HPLC: Purity assessment (>95%) using reverse-phase columns with UV detection at 254 nm .
Q. What are the critical safety protocols when handling this compound in experimental workflows?
Methodological Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, chemical-resistant lab coats, and sealed goggles to prevent skin/eye contact.
- Ventilation: Use fume hoods to avoid inhalation of toxic fumes; monitor air quality with real-time sensors.
- Waste Disposal: Quench residual sulfonyl chloride with ice-cold sodium bicarbonate () before disposal. Store waste in labeled containers for professional treatment .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reactivity or stability data for this compound across different studies?
Methodological Answer: Contradictions often arise from:
- Impurity Variability: Trace moisture hydrolyzes sulfonyl chloride to sulfonic acid. Use Karl Fischer titration to quantify water content in solvents.
- Analytical Differences: Cross-validate results using multiple techniques (e.g., compare NMR and MS data from independent labs).
- Replication Studies: Reproduce experiments under strictly controlled conditions (e.g., inert atmosphere, standardized reagents) to isolate variables .
Q. What strategies optimize the regioselectivity of this compound in nucleophilic substitution reactions?
Methodological Answer:
- Solvent Effects: Polar aprotic solvents (e.g., DMF, DMSO) enhance sulfonyl chloride reactivity with amines.
- Catalysts: Add to scavenge HCl, shifting equilibrium toward product formation.
- Temperature Gradients: Lower temperatures (–10°C) reduce side reactions (e.g., sulfonamide hydrolysis).
- Substrate Screening: Test diverse nucleophiles (e.g., aryl amines vs. alkyl amines) to map steric/electronic influences .
Q. How do computational chemistry models aid in predicting the electronic properties and reaction pathways of this compound?
Methodological Answer:
- Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.
- Molecular Dynamics (MD): Simulate solvation effects in common solvents (e.g., acetonitrile vs. THF) to model reaction kinetics.
- Reaction Pathway Mapping: Use software (e.g., Gaussian, ORCA) to identify transition states and activation energies for sulfonamide formation.
Validated against experimental values from kinetic studies .
Q. What experimental approaches assess the hydrolytic stability of this compound under varying pH conditions?
Methodological Answer:
- pH-Rate Profiling: Conduct hydrolysis experiments in buffered solutions (pH 2–12) at 25°C. Monitor degradation via UV-Vis at 270 nm (sulfonyl chloride absorbance).
- Activation Energy Calculation: Use Arrhenius plots from data collected at 10°C, 25°C, and 40°C.
- Product Analysis: Identify hydrolysis byproducts (e.g., sulfonic acid) via LC-MS. Stability is maximized at pH < 3 due to protonation of the sulfonyl group .
Q. How can cross-coupling reactions be integrated with this compound to synthesize hybrid pharmacophores?
Methodological Answer:
- Suzuki-Miyaura Coupling: Use Pd(PPh) catalyst to couple the 4-bromo group with aryl boronic acids, retaining the sulfonyl chloride for subsequent reactions.
- Sequential Functionalization: First perform cross-coupling, then react the sulfonyl chloride with amines to generate sulfonamides.
- Scope Limitations: Avoid strong bases (e.g., ) that may hydrolyze the sulfonyl chloride prematurely .
Q. Data Contradiction Analysis Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
